molecular formula C10H9BrF2O B1527499 3-Bromo-4-(2,6-difluorophenyl)butan-2-one CAS No. 1251040-66-0

3-Bromo-4-(2,6-difluorophenyl)butan-2-one

Cat. No.: B1527499
CAS No.: 1251040-66-0
M. Wt: 263.08 g/mol
InChI Key: BUYURKBUFBYEIL-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a chemical compound with the CAS Number: 1251040-66-0 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 3-bromo-4-(2,6-difluorophenyl)-2-butanone .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the preparation of 4-bromo-2,6-difluorobenzonitrile involves the use of raw materials like tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 .

Scientific Research Applications

Heterogeneous Oxidation Catalysis

Levinson et al. (2001) explored the reactions of bromomethylcyclopropane on oxygen-covered Mo(110) to investigate radical formation lifetimes in heterogeneous oxidation catalysis. Their study revealed that upon C–Br bond dissociation, rearrangement does not occur, leading to the formation of methylcyclopropoxide. This process is vital for understanding the behavior of radicals in catalysis and features the formation of 3-buten-1-oxy, a key intermediate related to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (Levinson et al., 2001).

Synthesis of Heterocycles

Yin et al. (2008) described a method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones, which is relevant to the synthesis pathways involving this compound. This approach highlights the versatility of such compounds in synthesizing complex heterocyclic structures (Yin et al., 2008).

Formation of Cyclopropanes and Heterocycles

Farin˜a et al. (1987) investigated the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions, resulting in cyclopropane lactones and fused heterocyclic compounds. This study is significant for understanding the reactivity of bromo-substituted compounds similar to this compound in forming cyclic structures (Farin˜a et al., 1987).

Enantioselective Cyclopropanation

Fukuda and Katsuki (1997) demonstrated the use of (salen)cobalt(III) bromide complex as a catalyst for asymmetric cyclopropanation of styrene derivatives, a process that can be linked to the behavior of bromo-substituted compounds like this compound (Fukuda & Katsuki, 1997).

Bromination of Cyclopentenones

Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which sheds light on the reactivity of bromo-substituted compounds similar to this compound in forming brominated derivatives, useful in various organic syntheses (Shirinian et al., 2012).

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(2,6-difluorophenyl)butan-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity . This compound has also been observed to influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can lead to changes in metabolic flux and levels of metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution can affect its efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context and the specific biomolecules it interacts with.

Properties

IUPAC Name

3-bromo-4-(2,6-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYURKBUFBYEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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